
N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide, also known as PEPA, is a chemical compound that belongs to the family of N-substituted diamides. It is a white crystalline powder that is soluble in organic solvents and has been used in various scientific research applications.
Wirkmechanismus
N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide binds to a specific site on the AMPA receptor, known as the allosteric modulatory site. This binding enhances the activity of the receptor, leading to increased calcium influx and improved synaptic plasticity. Additionally, this compound has been shown to have a positive effect on long-term potentiation, a process that is critical for learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased synaptic plasticity, improved cognitive function, and enhanced long-term potentiation. Additionally, this compound has been shown to have a neuroprotective effect, protecting against neuronal damage and death in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide in lab experiments is its ability to selectively enhance the activity of AMPA receptors, without affecting other neurotransmitter systems. Additionally, this compound has a high degree of specificity and potency, making it an ideal tool for studying the role of AMPA receptors in various neurological disorders. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of exposure.
Zukünftige Richtungen
There are a number of future directions for research involving N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide, including investigating its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on synaptic plasticity and long-term potentiation. Finally, more research is needed to determine the optimal dose and duration of exposure for this compound, in order to minimize potential toxicity and maximize its therapeutic potential.
Synthesemethoden
The synthesis of N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide involves the reaction of N-phenylethylamine and N-(2-phenylethyl)ethylenediamine in the presence of a catalyst. The resulting product is then purified using various methods, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide has been widely used in scientific research as a modulator of AMPA receptors, which are responsible for mediating fast synaptic transmission in the central nervous system. It has been shown to enhance the activity of these receptors, leading to increased synaptic plasticity and improved cognitive function. Additionally, this compound has been used in studies investigating the role of AMPA receptors in various neurological disorders, including Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
N'-(1-phenylethyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(16-10-6-3-7-11-16)20-18(22)17(21)19-13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKBLLKYWIFPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
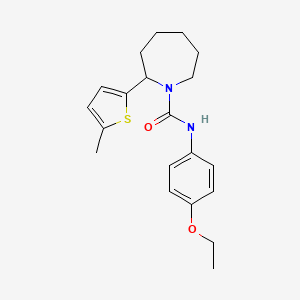
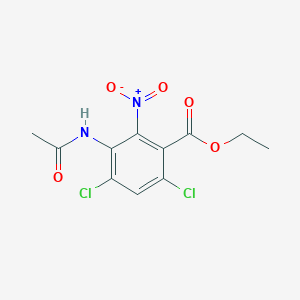
![2-[4-methyl-3-(morpholin-4-ylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5069108.png)
![N-(4-methylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5069110.png)
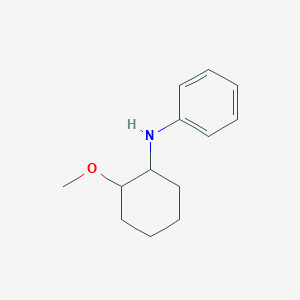
![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5069138.png)
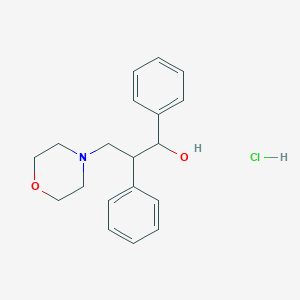
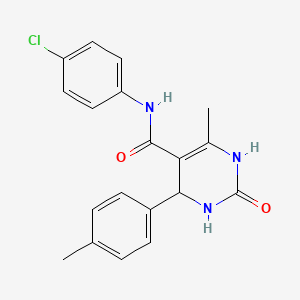
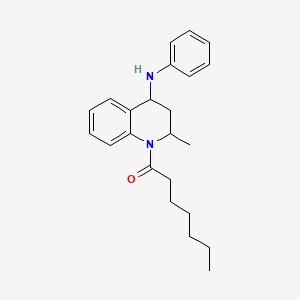
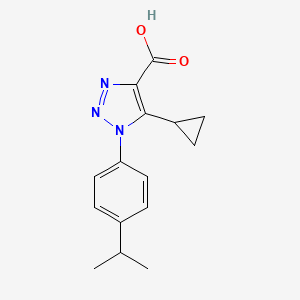
![8-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5069169.png)
![N-[1-[(4-ethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5069175.png)

![N-(2-fluorophenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5069184.png)
